![molecular formula C19H22N2O2 B14295513 N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide CAS No. 114660-20-7](/img/structure/B14295513.png)
N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of acetamide and is characterized by the presence of two acetamide groups connected by a methylene bridge to a phenylene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide typically involves the reaction of 4-methyl-2,1-phenylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at 25-30°C.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenebis(4,1-phenylene)]diacetamide
Uniqueness
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is unique due to the presence of the 4-methyl substituent on the phenylene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
114660-20-7 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[2-[(2-acetamido-5-methylphenyl)methyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-18(20-14(3)22)16(9-12)11-17-10-13(2)6-8-19(17)21-15(4)23/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
QPQPSPSXODHSEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C)CC2=C(C=CC(=C2)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
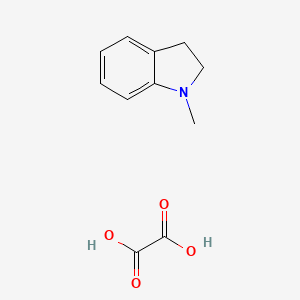
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
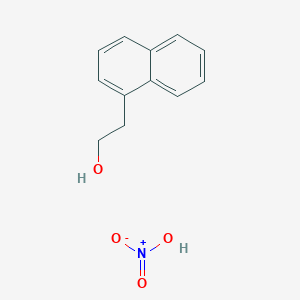
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
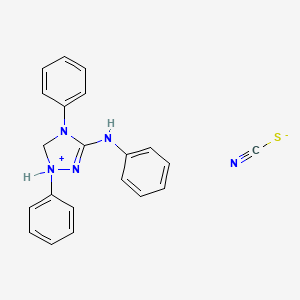
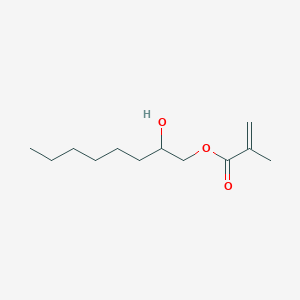
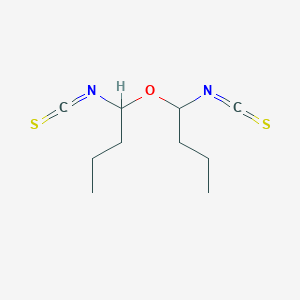
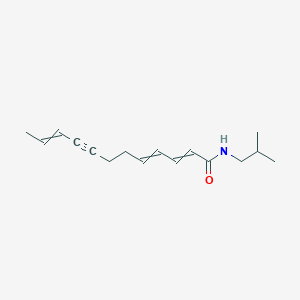
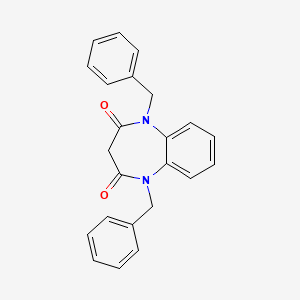


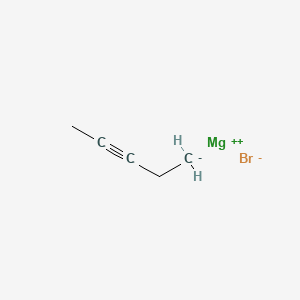
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
